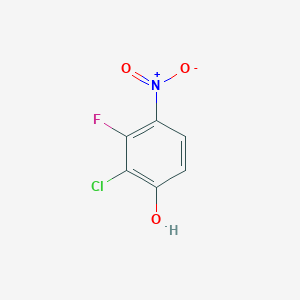

2-Chloro-3-fluoro-4-nitrophenol

Descripción

2-Chloro-3-fluoro-4-nitrophenol is a halogenated nitrophenol derivative featuring chloro (Cl), fluoro (F), and nitro (NO₂) substituents at the 2-, 3-, and 4-positions of the phenol ring, respectively. This compound’s structure combines electron-withdrawing groups (EWGs) that significantly influence its physicochemical properties, such as acidity, solubility, and reactivity.

Propiedades

IUPAC Name |

2-chloro-3-fluoro-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZVGCKMPJKCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303946 | |

| Record name | 2-Chloro-3-fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632444-57-5 | |

| Record name | 2-Chloro-3-fluoro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632444-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-nitrophenol typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-chloro-3-fluorophenol, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-3-fluoro-4-nitrophenol undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of electron-withdrawing groups (chloro, fluoro, and nitro) makes the compound susceptible to further electrophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like nitric acid and sulfuric acid for nitration.

Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like sodium borohydride.

Nucleophilic Substitution: Nucleophiles like hydroxide ions or amines.

Major Products Formed:

Reduction: 2-Chloro-3-fluoro-4-aminophenol.

Nucleophilic Substitution: Derivatives with different substituents replacing the chloro or fluoro groups.

Aplicaciones Científicas De Investigación

2-Chloro-3-fluoro-4-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its ability to interact with various biological pathways.

Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-fluoro-4-nitrophenol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Table 1: Comparative Properties of Substituted Phenols

*Acidity values for 4-nitrophenol, 2-nitrophenol, and 2,4-dichlorophenol are experimentally established. The inferred pKa for this compound is based on additive effects of EWGs.

Key Differences and Implications

Acidity

The combined electron-withdrawing effects of Cl, F, and NO₂ in this compound likely render it more acidic (lower pKa) than mono- or di-substituted phenols (e.g., 4-nitrophenol [pKa 7.15], 2,4-dichlorophenol [pKa 7.85]) . Fluoro groups, in particular, enhance acidity due to their strong inductive effects, surpassing chloro substituents in deprotonation facilitation.

Solubility

The hydrophobic nature of multiple halogens and nitro groups suggests low water solubility for this compound, akin to 4-nitrophenol. However, like 4-nitrophenol sodium salt , forming ionic derivatives (e.g., sodium or potassium salts) could improve solubility for industrial applications.

Reactivity and Stability

The presence of fluorine, a small and highly electronegative atom, may enhance thermal and oxidative stability compared to non-fluorinated analogs. This property is critical in high-temperature synthesis processes, as seen in polymer precursor compounds like 3-chloro-N-phenyl-phthalimide (), though the latter belongs to a distinct chemical class (phthalimides) .

Actividad Biológica

2-Chloro-3-fluoro-4-nitrophenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is synthesized through a multi-step process involving the nitration of 2-chloro-3-fluorophenol. The typical reaction conditions include a mixture of concentrated nitric acid and sulfuric acid, allowing for the selective introduction of the nitro group under controlled temperatures.

The primary biological target of this compound is the penicillin-binding protein (PBP) . The compound interacts with PBPs through nucleophilic aromatic substitution, disrupting bacterial cell wall synthesis. This action is particularly effective in Gram-negative bacteria, where it is metabolized via the 1,2,4-benzenetriol pathway by specific bacterial strains such as Cupriavidus sp. CNP-8 .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A series of derivatives based on this compound were tested against Mycobacterium tuberculosis (M. tuberculosis) with varying degrees of effectiveness. Notably, one derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains of M. tuberculosis .

Table 1: Antimicrobial Activity of Derivatives

| Compound ID | MIC (μg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | M. tuberculosis H37Rv |

| 3e | 64 | M. tuberculosis H37Rv |

| 3p | 64 | M. tuberculosis H37Rv |

These findings suggest that modifications to the core structure can enhance or diminish biological activity, indicating a structure-activity relationship (SAR) that warrants further exploration.

Case Studies and Research Findings

Recent studies have highlighted the importance of modifying the nitrophenol structure to optimize biological activity. For instance, derivatives with different substituents have been shown to yield varying MIC values against M. tuberculosis, suggesting that strategic structural alterations can lead to improved efficacy against resistant strains .

Biochemical Pathways

The degradation pathway of this compound involves conversion to 1,2,4-benzenetriol , which is facilitated by specific enzymes such as HnpAB in bacteria. This pathway not only influences the compound's stability but also its biological effects on cellular processes including gene expression and metabolic pathways.

Conclusions

The biological activity of this compound presents significant potential in both antimicrobial and anticancer research domains. Its interaction with penicillin-binding proteins and subsequent effects on bacterial cell wall synthesis underscore its relevance in combating resistant bacterial strains. Future research focusing on structural modifications could lead to the development of more effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.